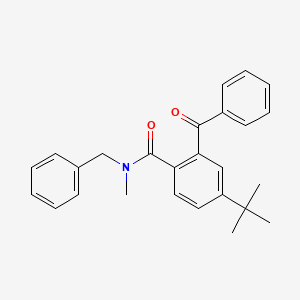![molecular formula C14H23NO4 B4839509 (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine CAS No. 420820-89-9](/img/structure/B4839509.png)
(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine
Vue d'ensemble
Description
(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine, also known as MVE-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in preclinical studies. In
Mécanisme D'action
(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine is believed to work by inhibiting the reuptake of serotonin, a neurotransmitter that plays a role in mood regulation. By increasing the levels of serotonin in the brain, (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine may improve symptoms of depression and anxiety. Additionally, (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been well-tolerated and has not shown any significant adverse effects. (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been shown to reduce inflammation in a mouse model of acute lung injury and to improve symptoms of depression in a rat model.
Avantages Et Limitations Des Expériences En Laboratoire
(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has several advantages for laboratory experiments, including its relatively simple synthesis method, good pharmacokinetic profile, and potential therapeutic properties. However, there are also limitations to using (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine in laboratory experiments, including the need for further preclinical and clinical studies to establish its safety and efficacy, as well as the potential for off-target effects and interactions with other drugs.
Orientations Futures
There are several potential future directions for research on (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine. Further preclinical studies are needed to establish its safety and efficacy in various disease models, including depression, anxiety, and inflammation. Clinical studies are also needed to determine the optimal dosage and administration route for (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine in humans. Additionally, further research is needed to explore the potential of (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine as a therapeutic agent for other conditions, such as cancer and neurodegenerative diseases.
Applications De Recherche Scientifique
(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been studied for its potential therapeutic properties, including its ability to act as a selective serotonin reuptake inhibitor (SSRI) and its potential as an anti-inflammatory agent. Preclinical studies have shown that (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine can reduce inflammation in a mouse model of acute lung injury and can improve symptoms of depression in a rat model.
Propriétés
IUPAC Name |
2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-16-8-6-15-7-9-18-10-11-19-14-5-3-4-13(12-14)17-2/h3-5,12,15H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEGTLQSRAZJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365811 | |
| Record name | 2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
420820-89-9 | |
| Record name | 2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide](/img/structure/B4839459.png)
![3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 4-chlorobenzoate](/img/structure/B4839466.png)
![2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4839467.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide](/img/structure/B4839475.png)
![1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4839482.png)
![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4839490.png)
![3-methyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4839491.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4839500.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4839530.png)
![3-ethyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839537.png)